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Compound of Interest

Compound Name: Bromofluoropropane

Cat. No.: B12664809

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for various
isomers of bromofluoropropane. The information contained herein is intended to serve as a
valuable resource for researchers and professionals involved in the identification,
characterization, and development of compounds containing the bromofluoropropane moiety.
This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such
spectra.

Introduction to Bromofluoropropane Isomers

Bromofluoropropanes are halogenated hydrocarbons with the chemical formula CsHeBrF. The
constitutional isomers of this compound are distinguished by the positions of the bromine and
fluorine atoms on the three-carbon propane backbone. The accurate identification of each
isomer is critical in various fields, including medicinal chemistry and materials science, where
specific isomeric forms can exhibit vastly different chemical and biological properties.
Spectroscopic techniques are indispensable tools for the unambiguous structural elucidation of
these isomers.

The primary isomers of bromofluoropropane are:
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1-Bromo-1-fluoropropane

1-Bromo-2-fluoropropane

1-Bromo-3-fluoropropane

2-Bromo-1-fluoropropane

2-Bromo-2-fluoropropane

This guide will systematically present the available spectroscopic data for each of these
isomers.

Spectroscopic Data of Bromofluoropropane Isomers

The following sections provide a detailed summary of the NMR, IR, and MS data for the
different bromofluoropropane isomers. The data has been compiled from various sources
and is presented in a structured format for ease of comparison.

1-Bromo-1-fluoropropane

e Chemical Structure: CHsCH2CH(Br)F
e CAS Number: 65291-92-1[1]

Table 1: Spectroscopic Data for 1-Bromo-1-fluoropropane
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Spectroscopic Technique Data

Data not readily available in the conducted

1H NMR

searches.

Data not readily available in the conducted
13C NMR

searches.

Data not readily available in the conducted
F NMR

searches.

Data not readily available in the conducted
Infrared (IR) Spectroscopy
searches.

Data not readily available in the conducted
Mass Spectrometry (MS)
searches.

1-Bromo-2-fluoropropane

e Chemical Structure: CHsCH(F)CH2Br

Table 2: Spectroscopic Data for 1-Bromo-2-fluoropropane

Spectroscopic Technique Data

Data not readily available in the conducted

1H NMR

searches.

Data not readily available in the conducted
13C NMR

searches.

Data not readily available in the conducted
1F NMR

searches.

Data not readily available in the conducted
Infrared (IR) Spectroscopy
searches.

Data not readily available in the conducted
Mass Spectrometry (MS)
searches.
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1-Bromo-3-fluoropropane

e Chemical Structure: BrCH2CH2CH2F

e CAS Number: 352-91-0[2][3]

Table 3: Spectroscopic Data for 1-Bromo-3-fluoropropane

Spectroscopic Technique

Data

Data available but specific chemical shifts and

1H NMR coupling constants were not found in the search
results.
Data available but specific chemical shifts were
13C NMR _
not found in the search results.
Data not readily available in the conducted
1°F NMR

searches.

Infrared (IR) Spectroscopy

Data available but specific absorption bands

were not found in the search results.

Mass Spectrometry (MS)

Molecular Weight: 140.98 g/mol . The mass
spectrum is characterized by the presence of

isotopic peaks for bromine (7°Br and 81Br)[4][5]

[6].

2-Bromo-1-fluoropropane
e Chemical Structure: CHsCH(Br)CH:zF

e CAS Number: 62122-17-2[7]

Table 4: Spectroscopic Data for 2-Bromo-1-fluoropropane
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Spectroscopic Technique Data

Data not readily available in the conducted

1H NMR

searches.

Data not readily available in the conducted
13C NMR

searches.

Data not readily available in the conducted
F NMR

searches.

Data not readily available in the conducted
Infrared (IR) Spectroscopy
searches.

Data not readily available in the conducted
Mass Spectrometry (MS)
searches.

2-Bromo-2-fluoropropane

o Chemical Structure: CHsC(Br)(F)CHs
e CAS Number: 2311-00-4[8]

Table 5: Spectroscopic Data for 2-Bromo-2-fluoropropane

Spectroscopic Technique Data

Data not readily available in the conducted

1H NMR

searches.

Data not readily available in the conducted
13C NMR

searches.

Data not readily available in the conducted
F NMR

searches.

Data not readily available in the conducted
Infrared (IR) Spectroscopy H
searches.

Data not readily available in the conducted
Mass Spectrometry (MS) h
searches.
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Experimental Protocols

This section details the general methodologies for the key spectroscopic techniques used in
the analysis of bromofluoropropane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and for
directly observing the fluorine atoms in the molecule.

Sample Preparation:

e For atypical *H NMR experiment, dissolve 1-5 mg of the bromofluoropropane isomer in
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, acetone-de, DMSO-ds)[9].

e For 3C NMR, a higher concentration of the sample (around 10-50 mg) is generally required.

e The solution should be free of particulate matter to ensure optimal spectral resolution.
Filtration through a small plug of glass wool or a syringe filter may be necessary.

o For volatile samples, it is important to use a sealed NMR tube to prevent evaporation.

e Aninternal standard, such as tetramethylsilane (TMS) for 1H and 3C NMR, is typically added
for chemical shift referencing. For 1°F NMR, an external or internal reference standard like
CFCIs can be used.

Data Acquisition:

* 1H NMR: Spectra are typically acquired on a spectrometer operating at a frequency of 300
MHz or higher. Standard pulse sequences are used to obtain the spectrum.

e 13C NMR: Spectra are usually acquired with proton decoupling to simplify the spectrum to a
series of singlets for each unique carbon atom.

o 1F NMR: °F NMR is a highly sensitive technique due to the 100% natural abundance of the
19F isotope[10]. Spectra are recorded on a spectrometer equipped with a fluorine probe.
Proton decoupling can be employed to simplify the spectra.
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The following diagram illustrates a general workflow for NMR analysis.

General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Sample Preparation (Liquid Samples):

» For liquid samples like bromofluoropropanes, the simplest method is to place a drop of the
neat liquid between two salt plates (e.g., NaCl or KBr).

e The plates are then gently pressed together to form a thin film.
e The assembled plates are placed in a sample holder in the IR spectrometer.

Data Acquisition:

A background spectrum of the empty salt plates is first recorded.

The sample spectrum is then acquired.

The instrument's software automatically subtracts the background from the sample spectrum
to yield the final IR spectrum.

Typically, multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound.

Methodology (Electron lonization - Mass Spectrometry):

o Sample Introduction: For volatile compounds like bromofluoropropanes, the sample is
typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for
separation and purification before analysis.
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« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This process, known as electron ionization (El), ejects an
electron from the molecule to form a radical cation, the molecular ion (M*:).

o Fragmentation: The high energy of the El process often causes the molecular ion to
fragment into smaller, charged species. The fragmentation pattern is characteristic of the
molecule's structure. For brominated compounds, a characteristic isotopic pattern is
observed due to the presence of 7°Br and 81Br isotopes in nearly equal abundance, resulting
in M and M+2 peaks of similar intensity[11][12].

e Mass Analysis and Detection: The ions are accelerated into a mass analyzer (e.g., a
quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector
then records the abundance of each ion.

The following diagram illustrates the logical relationship in mass spectrometry fragmentation.

Fragmentation Fragment Ion 1

[M-Br]*

Bromofluoropropane Electron Ionization _ [\Ye) EeilETS )] ] Fragment Ion 2
Molecule . [M]*- . [M-F]*
Other Fragments

»

Click to download full resolution via product page
Simplified fragmentation pathway in EI-MS.

Conclusion

This guide has summarized the currently available spectroscopic data for the isomers of
bromofluoropropane and provided an overview of the experimental protocols for their
analysis. While data for some isomers, such as 1-bromo-3-fluoropropane, is partially available,
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a comprehensive dataset for all isomers remains to be fully compiled from publicly accessible
sources. The methodologies described herein provide a solid foundation for researchers to
acquire and interpret the necessary spectroscopic data for the unambiguous identification and
characterization of these important halogenated compounds. Further research is encouraged
to populate the missing data and create a complete spectroscopic library for all
bromofluoropropane isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Bromofluoropropane Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12664809#spectroscopic-data-of-
bromofluoropropane-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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